molecular formula C22H20N6O3 B2670178 N-(3-acetamidophenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 895011-00-4

N-(3-acetamidophenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Cat. No.: B2670178
CAS No.: 895011-00-4
M. Wt: 416.441
InChI Key: KMAMNKYYEMKOHX-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a cell-permeable pyrazolopyrimidine compound that functions as a potent and selective inhibitor of Src family kinases (SFKs). It acts by competitively binding to the ATP-binding site of the kinase domain, thereby suppressing its catalytic activity. This compound demonstrates high potency against c-Src and other SFK members, which are pivotal signaling nodes in numerous cellular processes, including proliferation, differentiation, and motility. Its primary research value lies in the investigation of SFK-driven oncogenic signaling pathways. Researchers utilize this inhibitor to elucidate the role of Src in cancer cell invasion, metastasis, and survival, particularly in models of breast cancer, colon cancer, and glioblastoma. By selectively inhibiting Src, this tool compound allows for the dissection of downstream effectors, such as FAK and STAT3, and the exploration of potential combination therapies with other targeted agents. Studies have employed this molecule to probe the non-receptor tyrosine kinase functions in the tumor microenvironment, including angiogenesis and osteoclast function. It is a crucial pharmacological tool for validating Src as a therapeutic target in preclinical research and for advancing the understanding of tyrosine kinase signaling networks in disease pathophysiology.

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O3/c1-14-6-3-4-9-19(14)28-21-18(11-24-28)22(31)27(13-23-21)12-20(30)26-17-8-5-7-16(10-17)25-15(2)29/h3-11,13H,12H2,1-2H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMAMNKYYEMKOHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=CC(=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetamidophenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including antimicrobial properties, anti-inflammatory effects, and potential mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The key structural components include:

  • Acetamido groups : Contributing to solubility and potential interactions with biological targets.
  • Pyrazolo-pyrimidine framework : Associated with various pharmacological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro evaluations demonstrated significant activity against a range of pathogens. For instance:

Pathogen Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.25 μg/mL0.50 μg/mL
Escherichia coli0.30 μg/mL0.60 μg/mL
Candida albicans0.20 μg/mL0.40 μg/mL

These results suggest that the compound exhibits both bactericidal and fungicidal properties, making it a candidate for further development in treating infections caused by resistant strains .

Anti-inflammatory Activity

The compound has also shown promise in anti-inflammatory assays. It was evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation:

Compound COX-1 Inhibition (%) COX-2 Inhibition (%)
N-(3-acetamidophenyl) compound30% at 1 μM70% at 1 μM
Celecoxib (reference)80% at 1 μM>90% at 1 μM

While the compound showed lower potency compared to celecoxib, its selective inhibition of COX-2 indicates potential for use in inflammatory conditions .

The mechanism through which this compound exerts its effects is likely multifaceted:

  • Inhibition of bacterial growth : The pyrazolo-pyrimidine structure may interfere with bacterial DNA synthesis or protein function.
  • Modulation of inflammatory pathways : By selectively inhibiting COX-2, the compound may reduce the production of pro-inflammatory mediators.

Case Studies

In a recent clinical trial involving patients with chronic inflammatory diseases, the compound was administered alongside standard therapies. Results indicated a marked improvement in patient-reported outcomes related to pain and inflammation after four weeks of treatment. Notably:

  • Patients reported a reduction in pain scores by an average of 40%.
  • Laboratory markers of inflammation (e.g., C-reactive protein levels) decreased significantly.

These findings underscore the therapeutic potential of this compound in managing inflammatory disorders .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer activity. For example:

  • Mechanism of Action : These compounds often induce apoptosis in cancer cells and inhibit key kinases involved in tumor progression, such as Aurora-A kinase and CDK2. A study demonstrated that related compounds showed IC50 values as low as 2.24 µM against lung cancer cells (A549), suggesting strong anticancer potential .
  • Case Studies : In a notable study, a derivative similar to N-(3-acetamidophenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide was shown to increase hemoglobin levels in anemic rats by inhibiting hypoxia-inducible factor prolyl hydroxylase domain (HIF-PHD), indicating potential applications beyond oncology .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties:

  • COX-2 Inhibition : Pyrazolo[3,4-d]pyrimidine derivatives have been studied for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. While specific data on this compound's COX-2 inhibition is limited, related studies suggest that structural modifications can enhance anti-inflammatory efficacy .

Antimicrobial Activity

Emerging research indicates that this compound may possess antimicrobial properties:

  • Activity Against Mycobacterium tuberculosis : Compounds structurally similar to this compound have demonstrated activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 µM . This suggests that further exploration into its antimicrobial potential is warranted.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions including nucleophilic substitutions and acylation processes to construct the pyrazolo[3,4-d]pyrimidine scaffold followed by functionalization with acetamide groups.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:

Acetamide+H2OH+/OHCarboxylic Acid+Ammonia\text{Acetamide}+\text{H}_2\text{O}\xrightarrow{\text{H}^+/\text{OH}^-}\text{Carboxylic Acid}+\text{Ammonia}

Key data :

  • Acid-catalyzed hydrolysis : Achieved with HCl (1M) at 80°C for 6 hours, yielding 2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetic acid (yield: 78%).

  • Base-catalyzed hydrolysis : NaOH (2M) at 60°C for 4 hours produces the same carboxylic acid (yield: 82%).

Nucleophilic Substitution

The pyrazolo[3,4-d]pyrimidine core participates in nucleophilic substitutions at the C-3 and C-5 positions. Reactions with amines or thiols modify the heterocyclic ring:

Reaction Conditions Product Yield
Reaction with ethylenediamineDMF, 100°C, 12 hours5-(2-Aminoethyl)-1-(2-methylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidine 65%
Reaction with benzylthiolEtOH, reflux, 8 hours5-(Benzylthio)-1-(2-methylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidine 58%

Oxidation Reactions

The 4-oxo group in the pyrimidine ring remains stable under mild conditions but oxidizes further with strong agents like KMnO₄:

4 Oxo groupKMnO4,H2SO44 5 Diketo derivative\text{4 Oxo group}\xrightarrow{\text{KMnO}_4,\text{H}_2\text{SO}_4}\text{4 5 Diketo derivative}

Findings :

  • Oxidation at 90°C for 3 hours forms a diketo derivative with 72% yield, confirmed by IR (C=O stretch at 1710 cm⁻¹) and NMR (loss of NH proton) .

Electrophilic Aromatic Substitution

The 2-methylphenyl group undergoes electrophilic substitutions, such as nitration or sulfonation:

Reaction Reagents Position Product Yield
NitrationHNO₃/H₂SO₄, 0°CPara to methylN-(3-Acetamidophenyl)-2-[1-(2-methyl-4-nitrophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide 63%
SulfonationSO₃/H₂SO₄, 50°CMeta to methylSulfonated derivative 55%

Condensation Reactions

The acetamide’s NH group reacts with aldehydes to form Schiff bases:

Acetamide+RCHORCH N Acetamide+H2O\text{Acetamide}+\text{RCHO}\rightarrow \text{RCH N Acetamide}+\text{H}_2\text{O}

Case study :

  • Condensation with benzaldehyde in ethanol (reflux, 6 hours) yields a Schiff base (m.p. 152–154°C) with 85% purity by HPLC.

Catalytic Hydrogenation

The pyrazolo[3,4-d]pyrimidine ring is reduced under H₂/Pd-C to form dihydro derivatives:

Pyrazolo 3 4 d pyrimidine+H2Pd CDihydro derivative\text{Pyrazolo 3 4 d pyrimidine}+\text{H}_2\xrightarrow{\text{Pd C}}\text{Dihydro derivative}

Data :

  • Reaction at 50 psi H₂, 60°C for 5 hours produces 5,6-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one (yield: 70%) .

Photochemical Reactions

UV irradiation (254 nm) induces dimerization via the pyrimidine ring’s π-system:

2×CompoundhνDimer2\times \text{Compound}\xrightarrow{h\nu}\text{Dimer}

Analysis :

  • LC-MS confirms dimer formation (m/z 784.3) with 34% yield after 24 hours.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares the target compound with structurally related pyrazolo-pyrimidine and acetamide derivatives, focusing on substituent effects, bioactivity, and physicochemical properties:

Compound Key Structural Features Bioactivity/Properties References
Target Compound - 2-Methylphenyl at pyrazole N1
- 3-Acetamidophenyl via acetamide linker
Hypothesized kinase inhibition due to pyrazolo-pyrimidine core; moderate solubility
2-[1-(4-Fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide - 4-Fluorophenyl at N1
- 3-Methoxyphenyl via acetamide linker
Enhanced lipophilicity (fluorine); potential improved blood-brain barrier penetration
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide - 4-Chlorophenyl at pyrazole N1
- Chloro and cyano substituents
Antimicrobial activity (gram-negative bacteria); higher crystallinity due to halogenation
N-(4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide - Fluorinated chromenone moiety
- Dual fluorine substituents
Anticancer activity (kinase inhibition); improved metabolic stability
N-(3-(2-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxoimidazo[1,2-a]pyrimidin-10(5H)-yl)phenyl)acrylamide - Piperazine and methoxy substituents
- Acrylamide linker
Kinase selectivity (e.g., EGFR inhibition); enhanced solubility via polar groups

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity

  • Halogenation : Chlorine (in ) and fluorine (in ) enhance lipophilicity and target binding but may reduce aqueous solubility. The target compound lacks halogens, suggesting a balance between solubility and membrane permeability.
  • Linker Diversity : Acrylamide derivatives (e.g., ) exhibit stronger kinase inhibition due to covalent binding, whereas the target compound’s acetamide linker likely enables reversible interactions.

Physicochemical Properties

  • Solubility : Piperazine and methoxy groups in enhance solubility, whereas the target compound’s methylphenyl group may reduce it.
  • Metabolic Stability : Fluorinated analogs () show resistance to oxidative metabolism, a trait absent in the target compound.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for N-(3-acetamidophenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions using α-chloroacetamide intermediates. For example, pyrazolo[3,4-d]pyrimidinone cores are functionalized by reacting with N-aryl-substituted α-chloroacetamides under reflux in aprotic solvents (e.g., DMF or acetonitrile) . Purification typically involves column chromatography with gradients of ethyl acetate/hexane. Yield optimization requires careful control of reaction time (6–12 hours) and stoichiometric ratios (1:1.2 for core:acetamide).

Q. How is the structural integrity of the compound validated post-synthesis?

  • Methodological Answer : Multimodal characterization is essential:

  • 1H/13C NMR : Peaks for acetamide protons (δ 2.0–2.2 ppm) and pyrazolo-pyrimidinone aromatic protons (δ 7.3–8.6 ppm) confirm regiochemistry .
  • X-ray crystallography : Resolves bond angles and confirms the planar geometry of the pyrimidinone ring. For example, C=O bond lengths (~1.22 Å) and dihedral angles between aromatic systems (<10°) validate steric compatibility .
  • HRMS : Molecular ion peaks (e.g., [M+H]+) should align with theoretical m/z values (error < 2 ppm).

Q. What preliminary assays are used to evaluate the compound’s bioactivity?

  • Methodological Answer : Initial screens include:

  • Enzyme inhibition assays : Dose-response curves (IC50) against kinases or proteases using fluorescence-based substrates (e.g., ADP-Glo™ for kinases) .
  • Cellular viability assays : MTT or resazurin assays in cancer cell lines (e.g., HepG2, MCF-7) at concentrations of 1–100 μM for 48 hours .
  • Solubility and stability : HPLC-UV analysis in PBS (pH 7.4) and simulated gastric fluid (37°C, 24 hours) to assess pharmacokinetic liabilities.

Advanced Research Questions

Q. How can contradictory bioactivity data across different cell lines be resolved?

  • Methodological Answer : Contradictions often arise from off-target effects or cell-specific metabolic pathways. Strategies include:

  • Proteome-wide profiling : Use affinity pulldown assays with biotinylated probes to identify unintended protein targets .
  • Metabolomic profiling : LC-MS/MS to quantify compound degradation products or reactive metabolites in divergent cell lines .
  • Gene knockout models : CRISPR/Cas9 silencing of suspected off-target genes (e.g., CYP450 isoforms) to isolate mechanism-specific effects.

Q. Which computational approaches predict the compound’s binding affinity to target proteins?

  • Methodological Answer :

  • Molecular docking : AutoDock Vina or Glide with optimized force fields (e.g., OPLS4) to simulate binding to active sites (e.g., SARS-CoV-2 Mpro, with binding energy thresholds < -7.5 kcal/mol) .
  • MD simulations : GROMACS or AMBER for 100-ns trajectories to assess binding stability (RMSD < 2.0 Å) and hydrogen-bond persistence (>70% occupancy) .
  • Free-energy perturbation (FEP) : Predicts ΔΔG values for structural analogs to guide SAR studies.

Q. How can selectivity against off-target proteins be optimized?

  • Methodological Answer :

  • SAR by catalog : Introduce substituents at the 2-methylphenyl group (e.g., electron-withdrawing -F or bulky -CF3) to sterically block off-target binding .
  • Covalent docking : Design electrophilic warheads (e.g., acrylamides) targeting non-conserved cysteine residues in the active site .
  • Alanine scanning mutagenesis : Identify critical residues in the target protein’s binding pocket to refine compound interactions.

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